2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid
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Overview
Description
2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a 2,3-dichlorophenyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid typically involves the reaction of 2,3-dichloroaniline with phthalic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as acetic acid or toluene. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.
Scientific Research Applications
2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Dichlorophenyl)carbamoyl]benzoic acid
- 2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid
- 2-[(2,5-Dichlorophenyl)carbamoyl]benzoic acid
Uniqueness
2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid is unique due to the specific positioning of the dichloro substituents on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity. Compared to its analogs, this compound may exhibit distinct pharmacological properties and chemical behavior, making it a valuable subject for further research and development.
Properties
CAS No. |
17332-25-1 |
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Molecular Formula |
C14H9Cl2NO3 |
Molecular Weight |
310.1 g/mol |
IUPAC Name |
2-[(2,3-dichlorophenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H9Cl2NO3/c15-10-6-3-7-11(12(10)16)17-13(18)8-4-1-2-5-9(8)14(19)20/h1-7H,(H,17,18)(H,19,20) |
InChI Key |
YVJLYTBSRNFNJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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